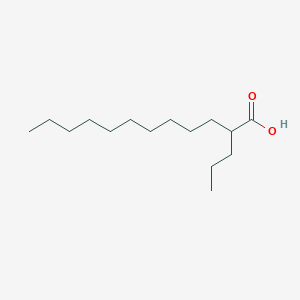Dodecanoic acid, 2-propyl-
CAS No.: 101452-98-6
Cat. No.: VC8035737
Molecular Formula: C15H30O2
Molecular Weight: 242.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 101452-98-6 |
|---|---|
| Molecular Formula | C15H30O2 |
| Molecular Weight | 242.4 g/mol |
| IUPAC Name | 2-propyldodecanoic acid |
| Standard InChI | InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-13-14(12-4-2)15(16)17/h14H,3-13H2,1-2H3,(H,16,17) |
| Standard InChI Key | NJUGDERYCCDBMJ-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCC(CCC)C(=O)O |
| Canonical SMILES | CCCCCCCCCCC(CCC)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Dodecanoic acid, 2-propyl- (IUPAC name: 2-propyldodecanoic acid) is a saturated fatty acid with a 12-carbon backbone and a propyl branch at the second carbon. Its molecular formula is , and it has a molecular weight of 242.40 g/mol . The compound’s structure is defined by a carboxylic acid group (-COOH) and a propyl substituent (-CHCHCH) at the β-position, imparting steric effects that influence its reactivity and solubility .
Structural Data
-
3D Conformation: The branched chain introduces kinks in the hydrocarbon tail, reducing crystallinity compared to linear analogs like lauric acid .
Synthesis and Production Pathways
The synthesis of 2-propyldodecanoic acid typically involves:
-
Friedel-Crafts Alkylation: Propylation of dodecanoic acid derivatives using propyl halides in the presence of Lewis acids .
-
Biocatalytic Methods: Enzymatic branching of lauric acid (dodecanoic acid) via microbial systems, though yields remain suboptimal .
Industrial-scale production is limited, with most studies focusing on laboratory-scale synthesis. Challenges include minimizing side reactions (e.g., over-alkylation) and achieving high regioselectivity .
Physicochemical Properties
Experimental and computed properties are summarized below:
Table 1: Key Physicochemical Properties
The compound’s low water solubility and high logP value classify it as highly lipophilic, favoring non-polar solvents like hexane and chloroform .
Reactivity and Functional Behavior
Acid-Base Properties
-
pKa: ~5.0 (carboxylic acid group), comparable to other medium-chain fatty acids .
-
Esterification: Reacts with alcohols (e.g., methanol) to form branched esters under acidic catalysis .
Thermal Stability
Industrial and Research Applications
Surfactants and Emulsifiers
The branched structure enhances micelle formation efficiency, making 2-propyldodecanoic acid a candidate for:
-
Anionic Surfactants: Sodium salts exhibit improved cold-water solubility vs. linear analogs .
-
Cosmetic Formulations: Stabilizes oil-in-water emulsions in creams and lotions .
Polymer Additives
-
Plasticizers: Reduces glass transition temperature () in polyvinyl chloride (PVC) by 10–15°C .
-
Lubricants: Lowers friction coefficients in industrial machinery oils .
Phase Change Materials (PCMs)
Binary mixtures with diatomite show latent heat values of 66.8 J/g, suitable for low-temperature thermal storage .
| Parameter | Value |
|---|---|
| GHS Classification | Not classified (data insufficient) |
| Flash Point | 130°C |
| Storage Conditions | Cool, dark place (<15°C) |
No acute toxicity data are available, though structural analogs like lauric acid are generally recognized as safe (GRAS) .
Recent Research Frontiers
Biomedical Applications
-
Antimicrobial Activity: Preliminary studies suggest efficacy against Gram-positive bacteria (MIC: 128 µg/mL) .
-
Drug Delivery: Liposomal formulations improve bioavailability of hydrophobic therapeutics .
Environmental Impact
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume